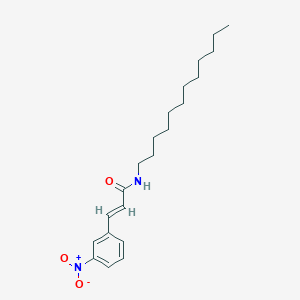
(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide, also known as NBDN, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBDN is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 74-76°C. This compound has been used in various biochemical and physiological studies, and its mechanism of action has been extensively investigated.
Applications De Recherche Scientifique
Antimalarial Activity
Compounds structurally related to (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide, including several N-phenyl-substituted cinnamanilides, were evaluated for their antimalarial properties. These compounds exhibited significant in vitro activity against the chloroquine-sensitive Plasmodium falciparum strain, with some derivatives showing low micromolar IC50 values and displaying no significant cytotoxic effects up to 20 μM, making them promising candidates for further investigation as selective antimalarial agents (Kos et al., 2022).
Anti-Inflammatory Potential
A study investigating the anti-inflammatory potential of N-arylcinnamamide derivatives found that most compounds significantly attenuated lipopolysaccharide-induced NF-κB activation. Some derivatives were more potent than the benchmark anti-inflammatory drug prednisone, suggesting that modifications of the cinnamamide structure could enhance anti-inflammatory activity without affecting IκBα level or MAPKs activity, indicating a potentially different mode of action from prednisone (Hošek et al., 2019).
Electrochemical Sensing
An ultrasensitive and highly selective electrochemical sensor for p-nitrophenol detection was developed using a nano polypyrrole/sodium dodecyl sulphate film. The sensor showed a remarkable detection range and limit of detection for p-nitrophenol, demonstrating the application of related compounds in environmental monitoring and safety (Arulraj et al., 2015).
Anticonvulsant Activity
Crystallographic studies of N-substituted cinnamamide derivatives screened for anticonvulsant activity revealed that certain structural features, such as the presence of an electron-donor atom and a hydrogen-bond acceptor/donor domain, might be linked to anticonvulsant properties. These findings suggest that cinnamamide derivatives could serve as a basis for developing new anticonvulsant drugs (Żesławska et al., 2017).
Antiviral Activity Against Zika Virus
(2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) was identified as a potent inhibitor of Zika virus replication. The compound prevents the formation of the viral replication compartment, representing a novel mechanism of action for antiviral therapeutics and suggesting the potential for developing new treatments against Zika virus and possibly other flaviviruses (Riva et al., 2021).
Propriétés
IUPAC Name |
(E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-22-21(24)16-15-19-13-12-14-20(18-19)23(25)26/h12-16,18H,2-11,17H2,1H3,(H,22,24)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRNQDDHOHARC-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

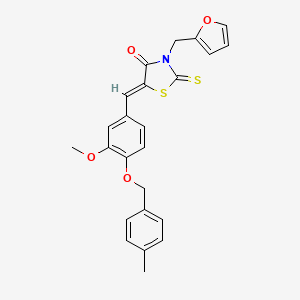
![2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide](/img/structure/B2597176.png)
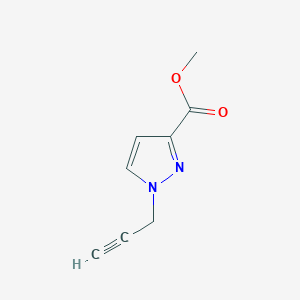
![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2597179.png)

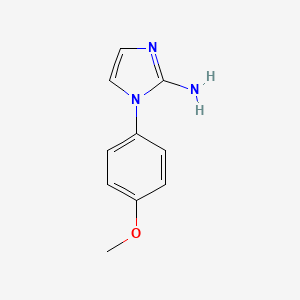

![methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2597189.png)

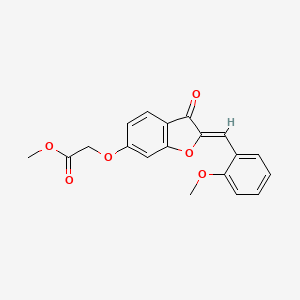
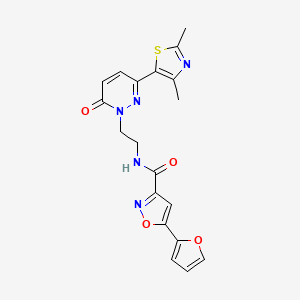
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2597196.png)
![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2597197.png)